

# TUG-905 and its Effects on POMC Neurons: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TUG-905** is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. This G protein-coupled receptor is emerging as a critical nutrient sensor within the central nervous system, particularly in the hypothalamus, where it plays a significant role in regulating whole-body energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of **TUG-905**, its specific effects on pro-opiomelanocortin (POMC) neurons, and the broader physiological consequences of its central administration. Detailed experimental protocols and quantitative data from key studies are presented to support researchers in the fields of neuroscience, metabolism, and drug development.

## Introduction: TUG-905 and the FFAR1 Receptor

**TUG-905** is a small molecule agonist designed to specifically activate FFAR1, a receptor that is endogenously activated by medium and long-chain fatty acids. With a pEC50 value of 7.03, **TUG-905** demonstrates high potency.[1] FFAR1 is highly expressed in pancreatic beta-cells, where it amplifies glucose-stimulated insulin secretion, but it is also found in key neuronal populations of the hypothalamus, including the anorexigenic POMC neurons of the arcuate nucleus.[2][3] Central activation of FFAR1 by **TUG-905** has been shown to protect against dietinduced obesity by increasing energy expenditure and reducing caloric intake.[3][4] This guide

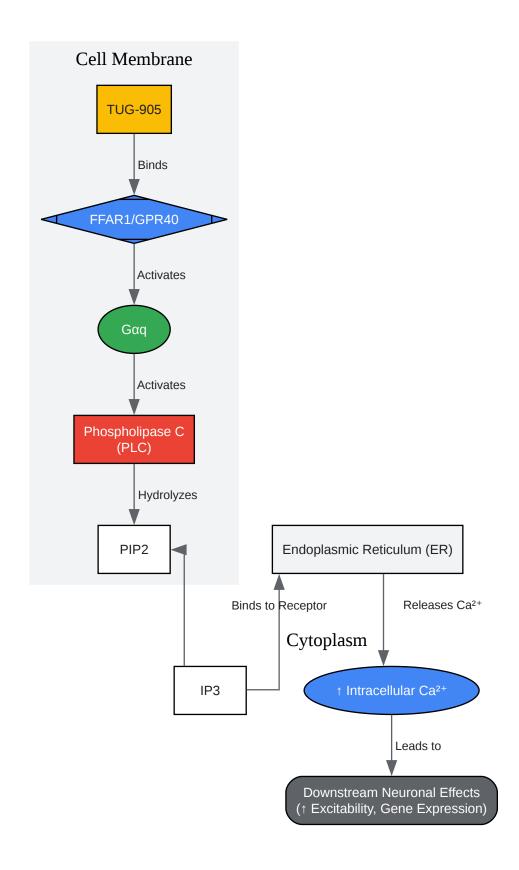


focuses on the neuronal effects of **TUG-905**, particularly its role in modulating POMC neuron function and downstream signaling pathways.

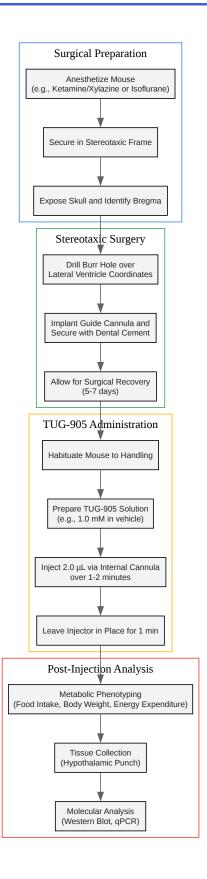
# **Mechanism of Action: FFAR1 Signaling in Neurons**

FFAR1 is predominantly a Gαq-coupled G protein-coupled receptor (GPCR).[4] Upon binding of an agonist like **TUG-905**, the receptor undergoes a conformational change, leading to the activation of the Gαq subunit. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that can modulate a neuron's electrical activity and gene expression. While this is the primary pathway, FFAR1 has been noted to couple to other G-proteins in a tissue-specific manner.[4]

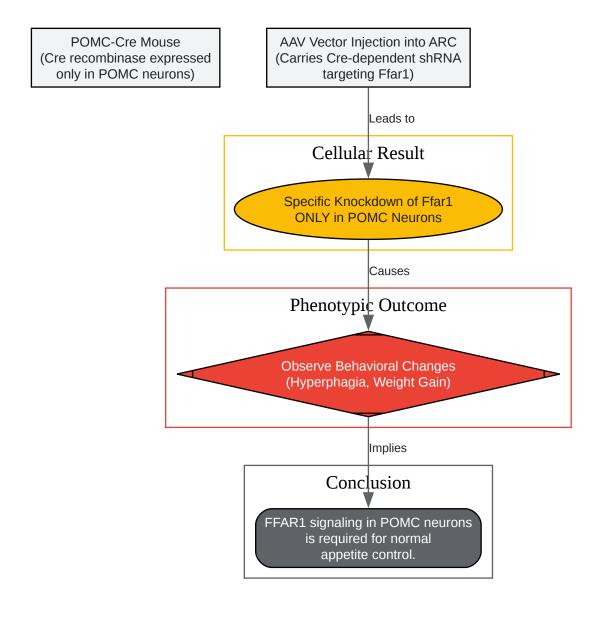












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